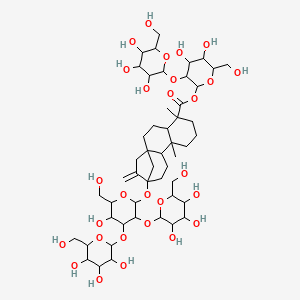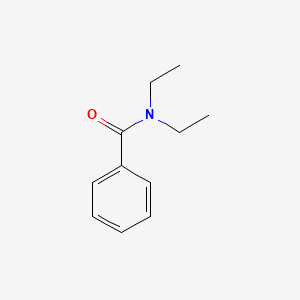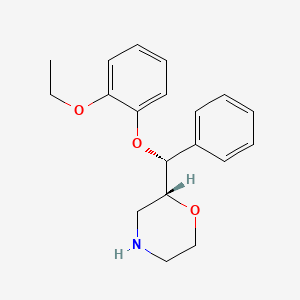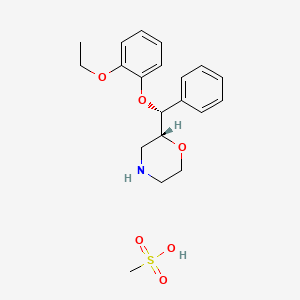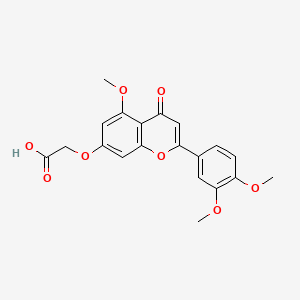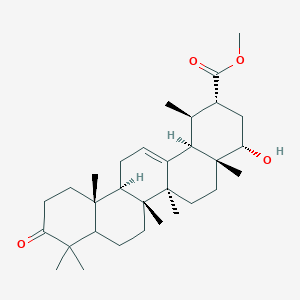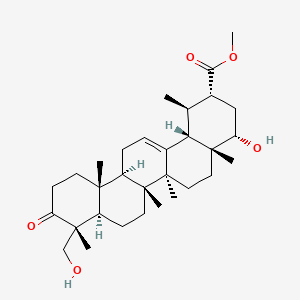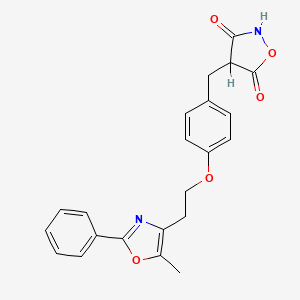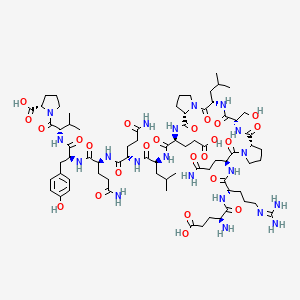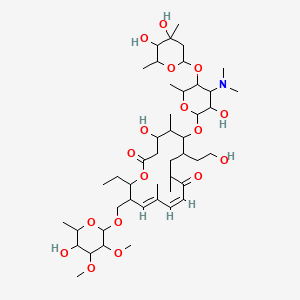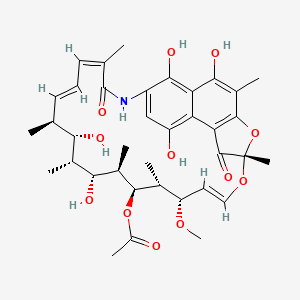
利福霉素
描述
利福霉素是一类抗生素,它们是由细菌红霉素链霉菌自然合成或人工合成。它们属于较大的阿霉素家族,对分枝杆菌特别有效。 利福霉素用于治疗诸如结核病、麻风病和鸟分枝杆菌复合感染等疾病 。 该化合物于 1957 年首次从地中海链霉菌发酵培养物中分离出来 .
科学研究应用
利福霉素具有广泛的科学研究应用:
化学: 用作研究抗生素合成和机制的模型化合物。
生物学: 研究其对细菌 RNA 聚合酶的影响及其在抑制细菌生长中的作用。
工业: 用于生产用于医药的各种利福霉素衍生物.
作用机制
利福霉素通过抑制细菌 DNA 依赖性 RNA 聚合酶发挥其抗菌作用。这种抑制阻止了 RNA 的合成,导致细菌死亡。 该化合物与 RNA 聚合酶强烈结合,阻断 RNA 链的延伸 。 这种机制对原核生物 RNA 聚合酶具有高度特异性,使利福霉素对多种细菌有效 .
类似化合物:
- 利福平
- 利福布丁
- 利福喷丁
- 利福昔明
比较: 利福霉素及其衍生物具有共同的作用机制,但在药代动力学性质和临床应用方面有所不同。 例如,利福平被广泛用于治疗结核病,而利福昔明被用于治疗旅行者腹泻 。 利福布丁和利福喷丁的吸收率不同,用于治疗特定的细菌感染 。 利福霉素独特的结构允许进行修饰,以增强其功效并降低耐药性 .
生化分析
Biochemical Properties
Rifamycin plays a crucial role in biochemical reactions by inhibiting bacterial DNA-dependent RNA polymerase. This inhibition prevents the transcription of bacterial DNA into RNA, effectively halting protein synthesis and leading to bacterial cell death . Rifamycin interacts with several biomolecules, including enzymes and proteins. It binds specifically to the beta subunit of RNA polymerase, forming a stable complex that obstructs the elongation of the RNA chain . This interaction is highly selective, ensuring that rifamycin targets bacterial cells without affecting human cells.
Cellular Effects
Rifamycin exerts significant effects on various types of cells and cellular processes. In bacterial cells, it rapidly kills fast-dividing strains as well as “persister” cells, which remain dormant and evade antibiotic activity . This dual action makes rifamycin particularly effective against chronic infections. Additionally, rifamycin influences cell signaling pathways and gene expression by inhibiting RNA synthesis, leading to a cascade of effects that disrupt cellular metabolism and function .
Molecular Mechanism
At the molecular level, rifamycin’s mechanism of action involves binding to the DNA-dependent RNA polymerase of prokaryotes. This binding inhibits the enzyme’s activity, preventing the transcription of DNA into RNA . The inhibition is achieved through the formation of a stable complex between rifamycin and the beta subunit of RNA polymerase, which blocks the elongation of the RNA chain . This selective inhibition ensures that rifamycin effectively targets bacterial cells while minimizing effects on human cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of rifamycin have been observed to change over time. Rifamycin is known for its stability and sustained activity, making it effective in long-term treatments . Resistance can develop over time due to mutations in the RNA polymerase gene, which reduce the binding affinity of rifamycin . Studies have shown that rifamycin maintains its antibacterial activity for extended periods, but its effectiveness can diminish with prolonged use due to the emergence of resistant bacterial strains .
Dosage Effects in Animal Models
The effects of rifamycin vary with different dosages in animal models. At therapeutic doses, rifamycin effectively eliminates bacterial infections without causing significant adverse effects . At high doses, rifamycin can cause toxic effects, including hepatotoxicity and gastrointestinal disturbances . Studies in animal models have shown that the therapeutic window for rifamycin is relatively wide, allowing for effective treatment with minimal risk of toxicity .
Metabolic Pathways
Rifamycin is metabolized primarily in the liver, where it undergoes biotransformation to several active metabolites . These metabolites are excreted mainly in bile and, to a lesser extent, in urine . Rifamycin induces the cytochrome P450 enzyme system, particularly CYP3A4, which can lead to interactions with other drugs metabolized by this pathway . This induction can affect the metabolic flux and levels of various metabolites, influencing the overall pharmacokinetics of rifamycin .
Transport and Distribution
Rifamycin is well-absorbed orally and widely distributed in body tissues and fluids, including cerebrospinal fluid . It is concentrated in polymorphonuclear granulocytes and macrophages, facilitating the clearance of bacteria from abscesses . Rifamycin is transported within cells by binding to plasma proteins, which aids in its distribution to various tissues . Its high lipid solubility allows it to penetrate cell membranes and reach intracellular targets effectively .
Subcellular Localization
Rifamycin’s subcellular localization is primarily within the cytoplasm, where it exerts its antibacterial effects by targeting RNA polymerase . It does not require specific targeting signals or post-translational modifications to reach its site of action. Instead, its high affinity for bacterial RNA polymerase ensures that it localizes to the appropriate subcellular compartment to inhibit RNA synthesis .
准备方法
合成路线和反应条件: 利福霉素可以通过多种方法合成。 一种常见的方法是将利福霉素 S 与叔丁胺在微反应器中反应,得到利福平,总收率为 67% 。 另一种方法涉及利福霉素钠注射液的制备,包括将原料溶解在注射用水中的步骤,调节 pH 值,过滤溶液 .
工业生产方法: 利福霉素的工业生产通常涉及使用红霉素链霉菌的发酵过程。对发酵培养物进行仔细监测和控制,以优化利福霉素的产量。 正在探索连续流动合成方法以降低成本并提高效率 .
化学反应分析
反应类型: 利福霉素经历各种化学反应,包括氧化、还原和取代。 例如,利福霉素 SV 转化为利福平涉及与 1-氨基-4-甲基哌嗪反应 .
常用试剂和条件: 利福霉素衍生物合成中常用的试剂包括叔丁胺、1-氨基-4-甲基哌嗪和焦亚硫酸钠。 反应条件通常涉及控制 pH 值、温度以及使用微反应器进行连续流动合成 .
主要产品: 这些反应形成的主要产物包括利福平、利福布丁、利福喷丁和利福昔明。 这些衍生物在其理化性质方面略有不同,但共享相同的核心结构 .
相似化合物的比较
- Rifampicin
- Rifabutin
- Rifapentine
- Rifaximin
Comparison: Rifamycin and its derivatives share a common mechanism of action but differ in their pharmacokinetic properties and clinical uses. For example, rifampicin is widely used for tuberculosis treatment, while rifaximin is used for treating traveler’s diarrhea . Rifabutin and rifapentine have different absorption rates and are used for specific bacterial infections . The unique structure of rifamycin allows for modifications that enhance its efficacy and reduce resistance .
Rifamycin stands out due to its broad-spectrum activity and its ability to inhibit bacterial RNA polymerase without cross-resistance with other antibiotics .
属性
Key on ui mechanism of action |
Rifamycins, as well as all the other members of this group, present an antibacterial mechanism of action related to the inhibition of RNA synthesis. This mechanism of action is done by the strong binding to the DNA-dependent RNA polymerase of prokaryotes. The inhibition of the RNA synthesis is thought to be related with the initiation phase of the process and to involve stacking interactions between the naphthalene ring and the aromatic moiety in the polymerase. As well, it has been suggested that the presence of zinc atoms in the polymerase allows for the binding of phenolic -OH groups of the naphthalene ring. In eukaryotic cells, the binding is significantly reduced making them at least 100 to 10,000 times less sensitive to the action of rifamycins. The members of the rifamycin family present the same mechanism of action and the structural modifications are usually related to pharmacokinetic properties as well as to the interaction with eukaryotic cells. |
|---|---|
CAS 编号 |
6998-60-3 |
分子式 |
C37H47NO12 |
分子量 |
697.8 g/mol |
IUPAC 名称 |
[(7S,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C37H47NO12/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41/h10-16,18-20,25,29-30,33,40-44H,1-9H3,(H,38,46)/b11-10-,14-13?,17-12-/t16-,18+,19+,20+,25-,29-,30+,33+,37-/m0/s1 |
InChI 键 |
HJYYPODYNSCCOU-PTWHBISLSA-N |
SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C |
手性 SMILES |
C[C@H]1/C=C\C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(OC=C[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)\C |
规范 SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C |
外观 |
Solid powder |
沸点 |
972.8 ºC at 760 mm Hg |
熔点 |
171 ºC 300.0 °C |
Key on ui other cas no. |
6998-60-3 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
14897-39-3 (unspecified hydrochloride salt) 15105-92-7 (mono-hydrochloride salt) 6998-60-3 (Parent) |
保质期 |
>3 years if stored properly |
溶解度 |
Insoluble |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
5,6,9,17,19,21-hexahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-2,7-(epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-1,11(2-H)-dione, 21-acetate Aemcolo Otafa R-75-1 Rifacin Rifamicina Colirio rifamycin SV rifamycin SV, monosodium salt rifamycin SV, sodium salt Rifamycine Chibret Rifocina Rifocyna |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do rifamycins exert their antibacterial activity?
A1: Rifamycins specifically bind to the β-subunit of bacterial DNA-dependent RNA polymerase (RNAP) [, , , ]. This binding inhibits the initiation of RNA synthesis, effectively halting bacterial growth and leading to cell death [, , ].
Q2: Can rifamycins inhibit RNAP in organisms other than bacteria?
A2: While highly effective against bacterial RNAP, rifamycins demonstrate limited activity against mammalian RNAP, contributing to their selective toxicity []. There are reports of rifamycins inhibiting the reverse transcriptase (RT) of some RNA viruses [].
Q3: What are the essential structural features of rifamycins responsible for their activity?
A3: Rifamycins require a naphthalene ring with oxygen atoms at specific positions, two unsubstituted hydroxyl groups on the ansa chain, and a precise spatial arrangement of oxygen atoms for optimal activity []. The ansa bridge links non-adjacent positions of the aromatic nucleus [].
Q4: Which structural modifications of rifamycins have been explored to enhance their activity?
A4: Most modifications focus on the C-3 or C-4 positions of the naphthoquinone/naphthohydroquinone chromophore, leading to derivatives like rifampicin []. One example is the addition of a benzoxazine ring, yielding benzoxazinorifamycins like rifalazil, which exhibit improved activity against rifamycin-resistant strains [, , ].
Q5: How do bacteria develop resistance to rifamycins?
A5: The most common mechanism involves mutations in the rifamycin resistance-determining region (RRDR) within the rpoB gene encoding the β-subunit of RNAP [, ]. These mutations alter the drug's binding site, reducing its efficacy [, ].
Q6: Are there enzymes that contribute to rifamycin resistance?
A6: Yes, some bacteria possess enzymes that inactivate rifamycins. One example is the ADP-ribosyltransferase Arr, found in Mycobacterium abscessus, which adds ADP-ribose to rifampicin, rendering it ineffective [, ]. Another mechanism involves enzymatic degradation of rifamycins by Rox enzymes, a type of flavin monooxygenase [].
Q7: Is there cross-resistance between rifamycins and other antibiotic classes?
A8: Fidaxomicin, another RNAP inhibitor, demonstrates a lower propensity for the development of resistance to rifamycins and exhibits no cross-resistance with rifamycins, highlighting differences in their mechanisms of action [].
Q8: How is the rifamycin scaffold biosynthesized?
A9: The core structure is assembled by a type I modular polyketide synthase (PKS) using 3-amino-5-hydroxybenzoic acid (AHBA), acetate, and propionate as building blocks []. The polyketide framework of rifamycin B is assembled from 3-amino-5-hydroxybenzoic acid (AHBA), two molecules of acetate, and eight molecules of propionate [].
Q9: What are some of the key intermediates in the rifamycin biosynthetic pathway?
A10: Proansamycin X is a proposed early macrocyclic intermediate []. Rifamycin W is a predominant intermediate that undergoes significant structural rearrangements to form rifamycin B [, ]. Studies on mutants with inactivated rifF gene provide insights into the timing of naphthoquinone ring formation and other biosynthetic steps [].
Q10: What is the role of rifamycin oxidase in rifamycin production?
A11: Rifamycin oxidase catalyzes the biotransformation of the less active rifamycin B to the more potent rifamycin S, a key intermediate for synthesizing various semi-synthetic rifamycins [, ].
Q11: How can the production of rifamycin B be improved?
A11: Several approaches have been explored, including:
- Strain Optimization: Selecting for high-yielding strains based on colony morphology and implementing genetic modifications, such as gene amplification [, ].
- Media Optimization: Replacing ammonium sulfate with potassium nitrate or ammonium nitrate as the nitrogen source can significantly enhance production [, ].
- Feeding Strategies: Implementing a fed-batch fermentation process with optimized feeding of glucose, yeast extract, and nitrogen sources can further improve rifamycin B yields [].
Q12: What are the clinical applications of rifamycins?
A12: Rifamycins are crucial for treating infections caused by:
- Mycobacterium tuberculosis (tuberculosis) [, , , , ]
- Mycobacterium leprae (leprosy) []
- AIDS-related mycobacterial infections [, , ]
- Staphylococcus aureus infections [, , ]
- Streptococcus pyogenes infections []
Q13: How do rifamycins behave within the body?
A14: The pharmacokinetic properties of rifamycins are complex, leading to significant inter-individual variability in drug exposure []. Factors like body weight, disease state, food intake, and genetic polymorphisms in drug transporter proteins can influence their absorption, distribution, metabolism, and excretion [].
Q14: What is the current research focus on improving rifamycin therapy?
A14: Current research focuses on:
- Optimizing Dosing: Exploring higher doses to shorten TB treatment duration and investigating the relationship between rifamycin dose and toxicity [].
- Developing New Analogs: Creating derivatives with enhanced activity against resistant strains, improved pharmacokinetic properties, and reduced toxicity [, , , ].
- Exploring Drug Synergies: Investigating rifamycin combinations with other antibiotics or host-directed therapies to enhance efficacy and combat resistance [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


